Ivermectin B1a

描述

属性

IUPAC Name |

(1R,4S,5'S,6R,6'R,8R,10E,12S,13S,14E,16E,20R,21R,24S)-6'-[(2S)-butan-2-yl]-21,24-dihydroxy-12-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H74O14/c1-11-25(2)43-28(5)17-18-47(62-43)23-34-20-33(61-47)16-15-27(4)42(26(3)13-12-14-32-24-55-45-40(49)29(6)19-35(46(51)58-34)48(32,45)52)59-39-22-37(54-10)44(31(8)57-39)60-38-21-36(53-9)41(50)30(7)56-38/h12-15,19,25-26,28,30-31,33-45,49-50,52H,11,16-18,20-24H2,1-10H3/b13-12+,27-15+,32-14+/t25-,26-,28-,30-,31-,33+,34-,35-,36-,37-,38-,39-,40+,41-,42-,43+,44-,45+,47+,48+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZSNMRSAGSSBNP-XPNPUAGNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1C(CCC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)O)OC)OC)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H]1[C@H](CC[C@@]2(O1)C[C@@H]3C[C@H](O2)C/C=C(/[C@H]([C@H](/C=C/C=C/4\CO[C@H]5[C@@]4([C@@H](C=C([C@H]5O)C)C(=O)O3)O)C)O[C@H]6C[C@@H]([C@H]([C@@H](O6)C)O[C@H]7C[C@@H]([C@H]([C@@H](O7)C)O)OC)OC)\C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H74O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8023181 | |

| Record name | Ivermectin B1a | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8023181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

875.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71827-03-7, 70288-86-7, 70161-11-4 | |

| Record name | Ivermectin B1a | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71827-03-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ivermectin B1a | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071827037 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ivermectin B1a | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8023181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Avermectin A1a, 5-O-demethyl-22,23-dihydro- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.069.112 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ivermectin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.067.738 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Avermectin A1a, 5-O-demethyl-22,23-dihydro | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.111.697 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | IVERMECTIN B1A | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/91Y2202OUW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Ivermectin B1a: A Comprehensive Technical Guide on its Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ivermectin B1a is a macrocyclic lactone and the major component of the broad-spectrum antiparasitic agent, Ivermectin.[1][2] It is a semi-synthetic derivative of the avermectins, a class of compounds produced by the fermentation of the soil bacterium Streptomyces avermitilis.[3] This technical guide provides an in-depth overview of the chemical properties, structure, and analytical methodologies related to this compound, intended to serve as a foundational resource for research and development activities.

Chemical Structure and Properties

Ivermectin is a mixture of at least 80% 22,23-dihydroavermectin B1a (this compound) and not more than 20% 22,23-dihydroavermectin B1b (Ivermectin B1b).[1] The two components differ by a single methylene (B1212753) group at the C-26 position; this compound possesses a sec-butyl side chain, while Ivermectin B1b has an isopropyl group. The hydrogenation of the C22-C23 double bond of Avermectin B1a results in the formation of this compound.[1]

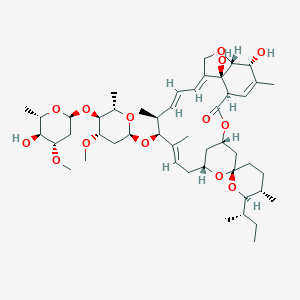

The chemical structure of this compound is presented below:

Figure 1: Chemical Structure of this compound

Caption: A simplified representation of the this compound structure.

Quantitative Chemical and Physical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C48H74O14 | [4][5] |

| Molecular Weight | 875.10 g/mol | [4] |

| Melting Point | 149-153 °C; 155 °C | [3][4] |

| Appearance | White solid | [4] |

| Solubility | ||

| In Water | Insoluble; ~4 µg/mL | [3][6] |

| In Organic Solvents | Soluble in methanol, DMSO, chloroform, ethanol, ethyl acetate, acetone, acetonitrile (B52724). | [4][5] |

| UV/Vis Maximum Absorption (λmax) | 245 nm | [5] |

| Purity (by HPLC) | >98% | [4] |

Experimental Protocols

Detailed methodologies for the characterization and quantification of this compound are crucial for research and quality control. Below are protocols for key analytical techniques.

High-Performance Liquid Chromatography (HPLC) for Quantification

Objective: To separate and quantify this compound in a sample.

Methodology:

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: Primesep 100 mixed-mode column (150 mm x 4.6 mm, 5 µm particle size) or a Waters XBridge C18 column (150 mm x 4.6 mm, 5 µm).[4][7]

-

Mobile Phase: An isocratic mixture of water, acetonitrile (MeCN), and sulfuric acid (H2SO4) buffer, or a mixture of water/methanol/acetonitrile (15:34:51, v/v/v).[4][7]

-

Flow Rate: 1.0 mL/min.[4]

-

Column Temperature: 25 °C.[4]

-

Sample Preparation: A stock solution of this compound is prepared by dissolving it in a suitable solvent, which is then purged with an inert gas.[5] The stock solution is further diluted to create working standards and samples for analysis.

-

Data Analysis: The concentration of this compound is determined by comparing the peak area of the sample to a standard curve generated from known concentrations.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Detection and Quantification

Objective: To achieve highly sensitive and specific detection and quantification of this compound, particularly in complex matrices like plasma.

Methodology:

-

Instrumentation: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source coupled to an HPLC system.

-

Chromatographic Separation:

-

Column: A suitable C18 column.

-

Mobile Phase: A gradient elution using a mixture of acetonitrile and ammonium (B1175870) formate (B1220265) in water with formic acid.

-

-

Mass Spectrometry:

-

Ionization Mode: Positive ion mode (ESI+).

-

Selected Reaction Monitoring (SRM): Monitoring for specific precursor-to-product ion transitions for this compound.

-

Ion Spray Voltage: 5500 V.

-

Drying Temperature: 450 °C.

-

-

Sample Preparation: For plasma samples, a protein precipitation step using acetonitrile is employed, followed by solid-phase extraction (SPE) for cleanup.

-

Data Analysis: Quantification is performed using an internal standard and a calibration curve.

Determination of Melting Point

Objective: To determine the temperature at which this compound transitions from a solid to a liquid phase.

Methodology:

-

Instrumentation: A differential scanning calorimeter (DSC) or a standard melting point apparatus.

-

Sample Preparation: A small amount of the purified, dry this compound powder is placed in a capillary tube or an aluminum pan.

-

Procedure (for DSC): The sample is heated at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere. The onset of the endothermic peak in the thermogram corresponds to the melting point.

Determination of Solubility

Objective: To determine the solubility of this compound in various solvents.

Methodology:

-

Shake-Flask Method:

-

An excess amount of this compound is added to a known volume of the solvent in a sealed flask.

-

The flask is agitated at a constant temperature for a sufficient period to ensure equilibrium is reached (e.g., 24-48 hours).

-

The solution is then filtered to remove any undissolved solid.

-

The concentration of this compound in the filtrate is determined using a suitable analytical method, such as HPLC or UV-Vis spectrophotometry.

-

Signaling Pathway and Experimental Workflow Diagrams

Signaling Pathway: this compound and Glutamate-Gated Chloride Channels

This compound exerts its antiparasitic effect by acting as a positive allosteric modulator of glutamate-gated chloride ion channels (GluCls) in the nerve and muscle cells of invertebrates.[7] This binding leads to an increased influx of chloride ions, resulting in hyperpolarization of the cell membrane, which ultimately causes paralysis and death of the parasite.

Caption: Mechanism of action of this compound on glutamate-gated chloride channels.

Experimental Workflow: HPLC Quantification of this compound

The following diagram illustrates a typical workflow for the quantification of this compound using High-Performance Liquid Chromatography.

References

- 1. A New Method for Ivermectin Detection and Quantification through HPLC in Organic Matter (Feed, Soil, and Water) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Determination of ivermectin in plasma and whole blood using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. A HPLC-UV method for quantification of ivermectin in solution from veterinary drug products [kojvs.org]

- 5. researchgate.net [researchgate.net]

- 6. tandfonline.com [tandfonline.com]

- 7. HPLC Method For Analysis of Ivermectin on Primesep 100 column | SIELC Technologies [sielc.com]

The Genesis of a Global Game-Changer: A Technical Chronicle of Ivermectin B1a's Discovery and Development

For Immediate Release

This technical guide provides an in-depth exploration of the discovery and history of Ivermectin B1a, a cornerstone of modern anthelmintic therapy. Addressed to researchers, scientists, and drug development professionals, this document details the pivotal experiments, quantitative data, and molecular interactions that underpin this Nobel Prize-winning molecule.

Executive Summary

The discovery of this compound represents a landmark achievement in the field of natural product drug discovery. Originating from a single soil microbe, its journey from a Japanese golf course to a globally impactful therapeutic is a testament to meticulous scientific inquiry and international collaboration. This guide will dissect the key stages of this journey: the isolation of the producing organism, Streptomyces avermitilis; the fermentation process to yield the precursor, Avermectin (B7782182) B1a; the targeted chemical modification to create Ivermectin; and the elucidation of its unique mechanism of action. All quantitative data is presented in structured tables for clarity, and detailed experimental protocols are provided for key methodologies.

The Discovery of Streptomyces avermitilis and the Avermectins

The story of Ivermectin begins with the pioneering work of Dr. Satoshi Ōmura at the Kitasato Institute in Japan. In his systematic search for novel bioactive compounds from microorganisms, a soil sample collected near a golf course in Kawana, Ito City, Shizuoka Prefecture, Japan, yielded a new species of actinomycete.[1][2] This organism was later identified as Streptomyces avermitilis.

In a collaborative effort with Merck & Co. in the United States, led by Dr. William C. Campbell, crude extracts from the fermentation broth of S. avermitilis were screened for anthelmintic activity.[3] A culture of this new strain demonstrated remarkable efficacy against nematode infections in mice.[3] Subsequent isolation and characterization efforts revealed a family of eight closely related macrocyclic lactones, which were named "avermectins".[1] Among these, the B1 components, a mixture of Avermectin B1a and Avermectin B1b, were identified as the most potent.[1]

Experimental Protocols

While the exact, detailed protocol from Ōmura's initial discovery is proprietary, a general methodology for the isolation of actinomycetes from soil samples can be outlined as follows:

-

Sample Collection and Pre-treatment: Soil samples are collected from the desired location. To select for spore-forming actinomycetes, the soil is often air-dried.

-

Serial Dilution: A soil suspension is prepared by mixing a known quantity of soil with sterile water or a saline solution. This suspension is then serially diluted.

-

Plating: Aliquots of the dilutions are plated onto selective agar (B569324) media, such as Starch Casein Agar or Actinomycete Isolation Agar, often supplemented with antifungal agents like cycloheximide (B1669411) and nystatin (B1677061) to inhibit the growth of fungi.[4]

-

Incubation: Plates are incubated at a temperature of approximately 28°C for 7-14 days.[4]

-

Colony Selection and Purification: Colonies exhibiting the characteristic morphology of actinomycetes (dry, chalky, and often with aerial mycelia) are selected and sub-cultured to obtain pure isolates.

From Avermectin B1a to this compound: Production and Synthesis

Ivermectin is a semi-synthetic derivative of Avermectin B1. Specifically, it is a mixture of at least 80% 22,23-dihydroavermectin B1a and no more than 20% 22,23-dihydroavermectin B1b.[1] The production process, therefore, involves two key stages: the fermentation of S. avermitilis to produce Avermectin B1 and the subsequent selective chemical hydrogenation.

Fermentation for Avermectin B1a Production

The production of Avermectin B1a is achieved through submerged fermentation of S. avermitilis. The yield of avermectins is highly dependent on the composition of the fermentation medium and the fermentation conditions.

| Parameter | Value | Reference |

| Initial Reported Yield | ~310 mg/L | [5] |

| Optimized Medium Yield | 5128 mg/L | [6] |

| Genetically Engineered Strain Yield | 1.25 ± 0.14 g/L | [7] |

While industrial fermentation media are proprietary, a representative medium composition for Avermectin production includes a carbon source, a nitrogen source, and mineral salts.

-

Seed Medium: Used for the initial growth of the inoculum. A typical example is YMG medium containing glucose, yeast extract, and malt (B15192052) extract.[5]

-

Production Medium: Optimized for high-yield production of avermectins. An example composition includes corn starch, yeast extract, peptone, and various mineral salts.[8]

-

Fermentation Parameters:

Chemical Synthesis: Selective Hydrogenation

The conversion of Avermectin B1 to Ivermectin involves the selective hydrogenation of the C22-C23 double bond without affecting the other double bonds in the molecule. This is a critical and challenging chemical transformation. The most commonly employed catalyst for this reaction is Wilkinson's catalyst, [RhCl(PPh₃)₃].[10][11]

| Parameter | Value | Reference |

| Ivermectin Yield | 84% | [12] |

| Ivermectin Content (post-reaction) | 86% Dihydroavermectin B1a, 4% Dihydroavermectin B1b | [13] |

The following is a generalized protocol based on patented methods:

-

Catalyst Preparation: Wilkinson's catalyst is dissolved in an appropriate solvent, such as toluene (B28343) or a mixture of methanol (B129727) and cyclohexane.[12][13]

-

Reaction Setup: A solution of Avermectin B1a and B1b is placed in a high-pressure reactor. The catalyst solution and, in some protocols, additional triphenylphosphine (B44618) are added.[12][13]

-

Hydrogenation: The reactor is purged with nitrogen and then pressurized with hydrogen gas. The reaction is carried out at an elevated temperature (e.g., 88°C) and pressure (e.g., 20 bar) with stirring for several hours.[12][13]

-

Monitoring and Work-up: The reaction progress is monitored by High-Performance Liquid Chromatography (HPLC). Upon completion, the reaction mixture is cooled, and the pressure is released. The product is then isolated and purified.

Analytical Methodology: HPLC Analysis

HPLC is the standard method for the quantitative analysis of Avermectin B1a and Ivermectin.

Experimental Protocols

-

Column: A reverse-phase C18 column is typically used.[14][15]

-

Mobile Phase: A mixture of acetonitrile, methanol, and water in various proportions is a common mobile phase. For example, a ratio of 53:35:12 (v/v/v) has been shown to be effective.[14]

-

Detection: UV detection at a wavelength of 245 nm is commonly used.[15]

-

Quantification: Quantification is performed by comparing the peak areas of the sample to those of a known standard.

Mechanism of Action: Targeting Glutamate-Gated Chloride Channels

Ivermectin exerts its potent anthelmintic and insecticidal effects by targeting the nervous and muscular systems of invertebrates. Its primary molecular target is the glutamate-gated chloride ion channel (GluCl), which is found in the nerve and muscle cells of these organisms.[17]

Ivermectin binds to a site on the GluCl channel that is distinct from the glutamate (B1630785) binding site.[18] This binding potentiates the effect of glutamate, leading to a prolonged opening of the channel.[17] The influx of chloride ions through the open channel causes hyperpolarization of the cell membrane, which in turn leads to the paralysis and death of the parasite.[19]

Signaling Pathway Diagram

References

- 1. Ivermectin - Wikipedia [en.wikipedia.org]

- 2. Streptomyces avermitilis - Wikipedia [en.wikipedia.org]

- 3. Ivermectin Mectizan - American Chemical Society [acs.org]

- 4. microbenotes.com [microbenotes.com]

- 5. brieflands.com [brieflands.com]

- 6. Medium optimization for the production of avermectin B1a by Streptomyces avermitilis 14-12A using response surface methodology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ag2.kku.ac.th [ag2.kku.ac.th]

- 8. CN103642865A - Medium for producing ivermectin by fermenting streptomyces avermitilis and fermenting method - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Ivermectin, a new broad-spectrum antiparasitic agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. US5656748A - Process for the preparation of ivermectin - Google Patents [patents.google.com]

- 13. PT729971E - PROCESS FOR THE MANUFACTURE OF IVERMECTIN - Google Patents [patents.google.com]

- 14. scielo.br [scielo.br]

- 15. A HPLC-UV method for quantification of ivermectin in solution from veterinary drug products [kojvs.org]

- 16. tm.mahidol.ac.th [tm.mahidol.ac.th]

- 17. Frontiers | Molecular mechanisms of Cys-loop ion channel receptor modulation by ivermectin [frontiersin.org]

- 18. Frontiers | Mutational Analysis at Intersubunit Interfaces of an Anionic Glutamate Receptor Reveals a Key Interaction Important for Channel Gating by Ivermectin [frontiersin.org]

- 19. Effects of glutamate and ivermectin on single glutamate-gated chloride channels of the parasitic nematode H. contortus | PLOS Pathogens [journals.plos.org]

The Core of an Antiparasitic Powerhouse: A Technical Guide to Ivermectin B1a Biosynthesis in Streptomyces avermitilis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ivermectin, a potent macrocyclic lactone, stands as a cornerstone in the global fight against parasitic diseases in veterinary, agricultural, and human health sectors. It is a semi-synthetic derivative of avermectin (B7782182) B1, a natural product of the soil-dwelling bacterium Streptomyces avermitilis. The remarkable biological activity of ivermectin is intrinsically linked to its complex 16-membered pentacyclic lactone structure, which is assembled through a sophisticated biosynthetic pathway.[1][2] Understanding this pathway at a molecular level is paramount for rational strain improvement, metabolic engineering efforts to enhance yield, and the generation of novel, more potent avermectin analogues through combinatorial biosynthesis.[2][3]

This technical guide provides an in-depth exploration of the core biosynthetic pathway of avermectin B1a, the direct precursor to ivermectin B1a, in Streptomyces avermitilis. It details the genetic architecture, enzymatic machinery, and biochemical transformations from primary metabolites to the final glycosylated macrocycle.

The Avermectin Biosynthetic Gene Cluster (ave)

The entire enzymatic arsenal (B13267) required for avermectin biosynthesis is encoded within a contiguous 82 kb region of the S. avermitilis chromosome, known as the ave gene cluster.[4] This cluster contains 18 open reading frames (ORFs) that encode the polyketide synthase (PKS) machinery, tailoring enzymes, glycosylation functions, and regulatory proteins.[4] The organization of this gene cluster is a critical element in understanding the coordinated expression of the biosynthetic pathway.

Caption: Organization of the ave gene cluster in S. avermitilis.

A detailed breakdown of the genes and their putative functions is provided in the table below.

| Gene/ORF | Encoded Polypeptide | Proposed Function |

| Polyketide Synthesis & Aglycone Formation | ||

| aveA1 | AVES 1 | Polyketide Synthase: Loading module, Module 1, Module 2[4][5] |

| aveA2 | AVES 2 | Polyketide Synthase: Modules 3-6[4][5] |

| aveA3 | AVES 3 | Polyketide Synthase: Modules 7-9[4][5] |

| aveA4 | AVES 4 | Polyketide Synthase: Modules 10-12, Thioesterase (TE) domain[4][5] |

| Post-PKS Tailoring | ||

| aveC | AveC | Dehydratase (C22-C23) and spiroketal formation[6] |

| aveD | AveD | C5-O-methyltransferase[4] |

| aveE | AveE | Cytochrome P450 hydroxylase (furan ring formation)[4] |

| aveF | AveF | C5-ketoreductase[4] |

| Glycosylation (TDP-L-oleandrose Biosynthesis & Transfer) | ||

| aveBI | AveBI | Glycosyltransferase[4] |

| aveBII | AveBII | TDP-glucose synthase[4] |

| aveBIII | AveBIII | TDP-glucose 4,6-dehydratase[4] |

| aveBIV | AveBIV | TDP-4-keto-6-deoxyglucose 2,3-dehydratase[4] |

| aveBV | AveBV | TDP-sugar 5-epimerase[7] |

| aveBVI | AveBVI | Acyl-CoA dehydrogenase homologue (function unclear)[4] |

| aveBVII | AveBVII | TDP-sugar 3-O-methyltransferase[7] |

| aveBVIII | AveBVIII | TDP-sugar 3-ketoreductase[7] |

| Regulation | ||

| aveR | AveR | LAL-family positive transcriptional regulator[8] |

| Other | ||

| orf1 | ORF1 | Not involved in avermectin biosynthesis[4][5] |

The Biosynthesis Pathway of Avermectin B1a

The synthesis of avermectin B1a is a multi-stage process that can be divided into four key phases: precursor supply, polyketide chain assembly and aglycone formation, post-PKS modifications, and glycosylation.

Precursor Supply

The assembly of the avermectin polyketide backbone relies on specific starter and extender units derived from primary metabolism.

-

Starter Units : The biosynthesis of the "b" series of avermectins, including B1b, is initiated with isobutyryl-CoA, derived from the amino acid L-valine. The "a" series, including the major component B1a, is initiated with 2-methylbutyryl-CoA, derived from L-isoleucine.[9]

-

Extender Units : The elongation of the polyketide chain is accomplished through the sequential addition of seven acetate (B1210297) units (from malonyl-CoA) and five propionate (B1217596) units (from methylmalonyl-CoA).[5][9] The availability of these acyl-CoA precursors is a critical factor influencing the overall yield of avermectin.[10]

Polyketide Synthesis and Aglycone Formation

This core process is catalyzed by a massive, highly complex Type I modular polyketide synthase (PKS) system, encoded by the aveA1-A4 genes.[4] This PKS is comprised of four giant multifunctional polypeptides (AVES 1, AVES 2, AVES 3, and AVES 4) that are organized into a loading domain and 12 extension modules.[5][11] Each module is responsible for one round of chain elongation and contains a specific set of enzymatic domains (e.g., Ketosynthase (KS), Acyltransferase (AT), Ketoreductase (KR), Dehydratase (DH), Acyl Carrier Protein (ACP)) that dictate the incorporation and processing of the extender unit.[5]

The assembly line process is as follows:

-

Initiation : The loading domain of AVES 1 selects the 2-methylbutyryl-CoA starter unit.

-

Elongation : The nascent polyketide chain is passed sequentially across the 12 modules, with each module adding either a malonyl-CoA or methylmalonyl-CoA extender unit and performing specific reductive steps.[12]

-

Termination : The final module on AVES 4 contains a thioesterase (TE) domain which catalyzes the release and macrolactonization of the completed polyketide chain, forming the initial aglycone, 6,8a-seco-6,8a-deoxy-5-oxoavermectin aglycone.[4][9]

Post-PKS Modifications

Once the initial aglycone is released from the PKS, it undergoes a series of crucial tailoring steps to form the mature avermectin aglycone.

-

Furan Ring Formation : The cytochrome P450 monooxygenase AveE catalyzes the oxidative cyclization to form the characteristic tetrahydrofuran (B95107) ring.[4]

-

Keto-reduction : The C5-ketone is reduced by the AveF ketoreductase.[4]

-

Methylation : The hydroxyl group at C5 is O-methylated by the S-adenosyl-methionine-dependent methyltransferase AveD. The absence of this step leads to the production of avermectin "B" components, while its presence yields "A" components.[4]

-

Spiroketal Formation and Dehydration : The AveC protein is responsible for the formation of the spiroketal system and the dehydration at the C22-C23 position, which distinguishes the "1" and "2" series of avermectins.[6]

Glycosylation

The final step in avermectin B1a biosynthesis is the attachment of a disaccharide of L-oleandrose to the C13 hydroxyl group of the aglycone. This sugar moiety is critical for the compound's biological activity.

-

TDP-L-oleandrose Synthesis : A set of enzymes encoded by the aveB genes synthesizes the activated sugar donor, TDP-L-oleandrose, from the primary metabolite glucose-1-phosphate.[4][7] Key enzymes in this sub-pathway include a TDP-glucose synthase (AveBII), 4,6-dehydratase (AveBIII), 5-epimerase (AveBV), 3-ketoreductase (AveBVIII), and 3-O-methyltransferase (AveBVII).[7]

-

Glycosidic Bond Formation : The glycosyltransferase AveBI catalyzes the sequential attachment of two L-oleandrose units to the C13-OH of the avermectin aglycone, completing the biosynthesis of Avermectin B1a.[4]

References

- 1. A HPLC-UV method for quantification of ivermectin in solution from veterinary drug products [kojvs.org]

- 2. Avermectin: biochemical and molecular basis of its biosynthesis and regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Steps towards the synthetic biology of polyketide biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Organization of the biosynthetic gene cluster for the polyketide anthelmintic macrolide avermectin in Streptomyces avermitilis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

- 6. researchgate.net [researchgate.net]

- 7. Deciphering the Biosynthesis of TDP-β-l-oleandrose in Avermectin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Characterization of a regulatory gene, aveR, for the biosynthesis of avermectin in Streptomyces avermitilis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Biosynthesis of Polyketides in Streptomyces - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Organization of biosynthetic gene cluster for avermectin in Streptomyces avermitilis: analysis of enzymatic domains in four polyketide synthases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

Ivermectin B1a's Mechanism of Action on Glutamate-Gated Chloride Channels: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the molecular mechanism of Ivermectin B1a, a potent anthelmintic, on its primary target in invertebrates: the glutamate-gated chloride channel (GluClR). By providing a detailed overview of the drug-receptor interaction, this document serves as a comprehensive resource for researchers in parasitology, neurobiology, and pharmacology, as well as professionals engaged in the development of novel antiparasitic agents.

Core Mechanism of Action: Allosteric Agonism

This compound acts as a positive allosteric modulator and a direct agonist of GluClRs.[1][2] These channels, which are ligand-gated ion channels exclusive to invertebrates, are crucial for mediating inhibitory neurotransmission.[3][4] this compound binds to a site distinct from the glutamate (B1630785) binding site, inducing a conformational change that locks the channel in an open state.[5][6] This leads to a prolonged influx of chloride ions, resulting in hyperpolarization of the neuronal or muscle cell membrane.[4][5] The sustained hyperpolarization effectively silences the cell, leading to flaccid paralysis and eventual death of the parasite.[5][7]

The binding of this compound is characterized by its high affinity and slow or near-irreversible nature, contributing to its prolonged therapeutic effect.[8] At lower concentrations, ivermectin can potentiate the effect of glutamate, increasing the channel's sensitivity to its natural ligand.[1][9] At higher concentrations, it can directly gate the channel in the absence of glutamate.[7][8]

The Ivermectin Binding Site: A Transmembrane Pocket

Structural studies, primarily X-ray crystallography of the Caenorhabditis elegans GluClα receptor, have revealed the precise binding site of ivermectin.[8][10] It is located within the transmembrane domain (TMD), at the interface between adjacent subunits of the pentameric receptor.[8][10][11] Specifically, the drug wedges into a cleft formed by the M3 helix of one subunit and the M1 helix of the neighboring subunit.[10][11][12] This binding pocket is allosteric, meaning it is spatially distinct from the orthosteric glutamate-binding site located in the extracellular domain.[13][14]

Key residues in the M1, M2, and M3 helices, as well as the M2-M3 loop, form critical contacts with the ivermectin molecule.[8][10][15] These interactions, which include hydrogen bonds and van der Waals forces, stabilize the open conformation of the channel pore.[8][16] The lipophilic nature of ivermectin facilitates its accumulation in the cell membrane, allowing it to access this transmembrane binding site.[2][3]

Quantitative Analysis of this compound Interaction with GluClRs

The interaction of this compound with GluClRs has been quantified through various experimental approaches, primarily electrophysiology and radioligand binding assays. The following tables summarize key quantitative data from studies on GluClRs from different invertebrate species.

| Parameter | Receptor/Species | Value | Experimental System |

| EC50 (Half-maximal effective concentration) | |||

| Ivermectin | Haemonchus contortus GluClα3B | ~0.1 ± 1.0 nM | Xenopus oocytes |

| Ivermectin | Anopheles gambiae AgGluCl-a1 | > 10 µM (induces current, but no potentiation) | Xenopus oocytes |

| Glutamate | Haemonchus contortus GluClα3B | 27.6 ± 2.7 µM | Xenopus oocytes |

| Glutamate | Caenorhabditis elegans GluCl (homologous to HcGluClα3B) | 2.2 ± 0.12 mM | Xenopus oocytes |

| Glutamate | Anopheles gambiae AgGluCl-b | 30.22 ± 2.75 µM | Xenopus oocytes |

| Ibotenate (partial agonist) | Haemonchus contortus GluClα3B | 87.7 ± 3.5 µM | Xenopus oocytes |

| Kd (Dissociation constant) | |||

| [3H]Ivermectin | Haemonchus contortus GluClα3B (wild-type) | 0.35 ± 0.1 nM | COS-7 cells |

| [3H]Ivermectin | Haemonchus contortus GluClα3B (L256F mutant) | 2.26 ± 0.78 nM | COS-7 cells |

| [3H]Ivermectin | Caenorhabditis elegans GluClcryst | 18.5 nM (EC50 from saturation binding) | Scintillation proximity assay |

| Hill Coefficient (nH) | |||

| Ivermectin | Haemonchus contortus GluClα3B | >6 | Xenopus oocytes |

| Glutamate | Haemonchus contortus GluClα3B | 1.89 ± 0.35 | Xenopus oocytes |

| Glutamate | Anopheles gambiae AgGluCl-b | 1.93 ± 0.32 | Xenopus oocytes |

| Single-Channel Conductance | |||

| Homomeric GluClR | Haemonchus contortus (avr-14b) | 22.9 ± 0.3 pS | Patch-clamp on outside-out patches |

| Heteromeric GluClR (αβ) | Haemonchus contortus | 1.2 pA and 0.7 pA current amplitudes | Patch-clamp on outside-out patches |

Experimental Protocols

The elucidation of this compound's mechanism of action has been made possible through a combination of key experimental techniques.

Site-Directed Mutagenesis

This technique is employed to identify specific amino acid residues that are critical for ivermectin binding and channel gating. By systematically replacing candidate residues within the GluClR sequence, researchers can assess the impact of these mutations on ivermectin sensitivity.

Methodology:

-

Primer Design: Two complementary oligonucleotide primers are designed. The mutagenic primer contains the desired nucleotide change, while the selection primer introduces a silent mutation that eliminates a unique restriction site in the plasmid for selection purposes.

-

PCR Amplification: The plasmid containing the wild-type GluClR cDNA is amplified by PCR using the two primers. This results in a mixed population of parental and mutated plasmids.

-

Parental Plasmid Digestion: The PCR product is treated with a restriction enzyme that specifically digests the parental (wild-type) plasmid at the unique restriction site that was targeted for elimination. This enriches the population of mutated plasmids.

-

Transformation: The digested product, now enriched with the mutated plasmid, is transformed into competent E. coli cells for amplification.

-

Sequence Verification: The sequence of the mutated plasmid is verified by DNA sequencing to confirm the desired mutation and the absence of any unintended mutations.

-

Functional Expression: The verified mutant plasmid is then used for expression in a suitable system (e.g., Xenopus oocytes or mammalian cell lines) to assess the functional consequences of the mutation on ivermectin's action using techniques like patch-clamp electrophysiology.

Xenopus Oocyte Expression and Electrophysiological Recording

Xenopus laevis oocytes are a widely used and robust system for the heterologous expression of ion channels, allowing for detailed electrophysiological characterization.

Methodology:

-

Oocyte Harvesting and Preparation: Oocytes are surgically removed from an anesthetized female Xenopus laevis frog. They are then treated with collagenase to remove the follicular cell layer.

-

cRNA Injection: Complementary RNA (cRNA) encoding the GluClR subunit(s) of interest is synthesized in vitro and injected into the cytoplasm of the oocytes.

-

Incubation: The injected oocytes are incubated for 2-7 days to allow for the expression and assembly of functional GluClR channels in the oocyte membrane.

-

Two-Electrode Voltage Clamp (TEVC) Recording: An oocyte is placed in a recording chamber and impaled with two microelectrodes, one for voltage clamping and the other for current recording. The oocyte is continuously perfused with a saline solution.

-

Drug Application: Ivermectin and/or glutamate are applied to the oocyte via the perfusion system. The resulting chloride currents are recorded and analyzed to determine parameters such as EC50 and Hill coefficient.

Patch-Clamp Electrophysiology

This technique allows for the recording of currents from a small patch of membrane containing one or a few ion channels, providing insights into single-channel properties.

Methodology:

-

Cell Culture and Transfection: A suitable cell line (e.g., HEK293 cells) is cultured and transfected with the plasmid DNA encoding the GluClR.

-

Pipette Fabrication: Glass micropipettes with a tip diameter of ~1 µm are fabricated using a pipette puller.

-

Seal Formation: The tip of the micropipette is brought into contact with the surface of a transfected cell, and gentle suction is applied to form a high-resistance "gigaseal" between the pipette tip and the cell membrane.

-

Recording Configuration: The patch of membrane can be studied in the "cell-attached" configuration, or it can be excised to form an "inside-out" or "outside-out" patch. For studying the extracellular effects of ivermectin, the outside-out configuration is commonly used.

-

Data Acquisition and Analysis: The patch is voltage-clamped, and the currents flowing through the single channels are recorded in response to the application of ivermectin and/or glutamate. Analysis of this data can reveal the single-channel conductance, open and closed times, and open probability.

Radioligand Binding Assay

This assay is used to directly measure the binding of a radiolabeled ligand (e.g., [3H]Ivermectin) to the receptor, allowing for the determination of binding affinity (Kd) and receptor density (Bmax).

Methodology:

-

Membrane Preparation: Cells or tissues expressing the GluClR are homogenized and centrifuged to isolate a membrane fraction rich in the receptor.

-

Incubation: The membrane preparation is incubated with increasing concentrations of [3H]Ivermectin in the presence (for non-specific binding) or absence (for total binding) of a high concentration of unlabeled ivermectin.

-

Separation of Bound and Free Ligand: The incubation mixture is rapidly filtered through a glass fiber filter, trapping the membranes with the bound radioligand. Unbound radioligand passes through the filter.

-

Quantification of Radioactivity: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The data is then plotted and analyzed using non-linear regression to determine the Kd and Bmax values.

Visualizing the Pathways and Processes

The following diagrams, generated using the DOT language, illustrate the key signaling pathway and experimental workflows described in this guide.

Conclusion and Future Directions

This compound's potent and specific action on invertebrate GluClRs has made it an exceptionally successful anthelmintic. A thorough understanding of its mechanism of action at the molecular level is paramount for several reasons. It provides a basis for understanding and overcoming emerging drug resistance, which is often linked to mutations in the GluClR genes. Furthermore, the detailed knowledge of the ivermectin-GluClR interaction serves as a blueprint for the rational design of new, more effective, and safer antiparasitic drugs. Future research should continue to explore the structural dynamics of ivermectin binding to GluClRs from a wider range of parasitic species and investigate the potential for targeting other allosteric sites on these critical channels.

References

- 1. Oocytes as an expression system for studying receptor/channel targets of drugs and pesticides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Characterization of the target of ivermectin, the glutamate-gated chloride channel, from Anopheles gambiae - PMC [pmc.ncbi.nlm.nih.gov]

- 3. GluClR-mediated inhibitory postsynaptic currents reveal targets for ivermectin and potential mechanisms of ivermectin resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Xenopus oocytes as a heterologous expression system for studying ion channels with the patch-clamp technique. — Department of Pharmacology [pharm.ox.ac.uk]

- 7. An Ivermectin-Sensitive Glutamate-Gated Chloride Channel from the Parasitic Nematode Haemonchus contortus - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Molecular mechanisms of Cys-loop ion channel receptor modulation by ivermectin - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Frontiers | Functional characterization of ivermectin binding sites in α1β2γ2L GABA(A) receptors [frontiersin.org]

- 11. Effects of glutamate and ivermectin on single glutamate-gated chloride channels of the parasitic nematode H. contortus | PLOS Pathogens [journals.plos.org]

- 12. avr‐15 encodes a chloride channel subunit that mediates inhibitory glutamatergic neurotransmission and ivermectin sensitivity in Caenorhabditis elegans | The EMBO Journal [link.springer.com]

- 13. A patch clamp study of a glutamatergic chloride channel on pharyngeal muscle of the nematode Ascaris suum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Site-Directed Mutagenesis | Springer Nature Experiments [experiments.springernature.com]

- 15. researchgate.net [researchgate.net]

- 16. Effects of glutamate and ivermectin on single glutamate-gated chloride channels of the parasitic nematode H. contortus - PMC [pmc.ncbi.nlm.nih.gov]

Molecular Targets of Ivermectin B1a in Parasitic Nematodes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular targets of Ivermectin B1a, a potent endectocide widely used to control parasitic nematode infections in humans and animals. This document delves into the primary and secondary molecular targets, presents quantitative data on drug-target interactions, details key experimental protocols for their study, and visualizes the underlying biological pathways and experimental workflows.

Executive Summary

This compound exerts its anthelmintic effects primarily by targeting ligand-gated ion channels in the neuromuscular system of nematodes, leading to paralysis and eventual death of the parasite. The principal molecular targets are glutamate-gated chloride channels (GluCls), which are highly sensitive to this compound. Secondary targets include γ-aminobutyric acid (GABA)-gated chloride channels and, to a lesser extent, nicotinic acetylcholine (B1216132) receptors (nAChRs). This guide synthesizes the current understanding of these interactions, providing researchers and drug development professionals with a detailed reference for further investigation and the development of novel anthelmintics.

Primary Molecular Target: Glutamate-Gated Chloride Channels (GluCls)

The primary and most well-characterized molecular target of this compound in parasitic nematodes is the family of glutamate-gated chloride channels (GluCls).[1][2] These channels are pentameric ligand-gated ion channels found in the pharyngeal and somatic muscle cells, as well as neurons of invertebrates.[3] In nematodes, GluCls are crucial for inhibitory neurotransmission.

This compound acts as a positive allosteric modulator of GluCls, meaning it binds to a site on the receptor distinct from the glutamate-binding site.[4] This binding potentiates the effect of glutamate (B1630785) and, at higher concentrations, can directly and essentially irreversibly open the channel, even in the absence of glutamate.[5] The resulting influx of chloride ions leads to hyperpolarization of the cell membrane, making it less excitable. This inhibition of neuronal signaling and muscle function causes a flaccid paralysis of the nematode, leading to starvation and death.[1]

Signaling Pathway of this compound at GluCls

The following diagram illustrates the mechanism of action of this compound on nematode glutamate-gated chloride channels.

Quantitative Data: this compound and GluCls

The following table summarizes key quantitative data on the interaction between this compound and nematode GluCls.

| Nematode Species | Receptor Subunit | Assay Type | Parameter | Value | Reference |

| Haemonchus contortus | GluClα3B | Two-electrode voltage clamp (in Xenopus oocytes) | EC50 | ~0.1 ± 1.0 nM | [6] |

| Haemonchus contortus | GluClα3B | Radioligand binding assay | Kd | 0.35 ± 0.1 nM | [6] |

| Caenorhabditis elegans | Wild-type | Motility Assay | EC50 | 0.19 ± 0.01 µM | [7] |

Secondary Molecular Targets

While GluCls are the primary targets, this compound also interacts with other Cys-loop ligand-gated ion channels in parasitic nematodes, albeit generally with lower affinity. These interactions may contribute to its broad-spectrum efficacy.

GABA-Gated Chloride Channels (GABAA Receptors)

This compound can modulate GABA-gated chloride channels, which are also critical for inhibitory neurotransmission in nematodes.[1] The effect of ivermectin on these receptors appears to be complex and can vary between nematode species and even between different receptor subunit compositions within the same species. In some cases, ivermectin potentiates GABA-evoked currents, while in others, it can be inhibitory. For instance, in Haemonchus contortus, ivermectin potentiates the GABA-evoked current of a specific receptor allele (GAB-1/HG1A), but attenuates the response of another allele (GAB-1/HG1E) associated with resistance.[8] In C. elegans, high concentrations of ivermectin have been shown to inhibit GABA receptors.[3][9]

Nicotinic Acetylcholine Receptors (nAChRs)

There is evidence that this compound can also interact with nicotinic acetylcholine receptors (nAChRs), which are excitatory ligand-gated ion channels crucial for muscle contraction in nematodes. Studies in C. elegans have shown that ivermectin can inhibit L-AChRs, which are sensitive to the anthelmintic levamisole.[3][9] This inhibitory action on excitatory receptors could contribute to the paralytic effects of the drug. However, the concentrations required for this effect are generally higher than those needed to activate GluCls.

P2X Receptors

While Ivermectin is known to be a positive allosteric modulator of mammalian P2X4 receptors, there is currently limited evidence to suggest that P2X receptors are a significant direct target of this compound in parasitic nematodes.[10][11][12][13][14]

Experimental Protocols

The characterization of this compound's molecular targets relies on a variety of specialized experimental techniques. Below are detailed methodologies for key assays.

Electrophysiological Recordings

Electrophysiology is a cornerstone technique for studying the effects of ivermectin on ion channel function. The two-electrode voltage clamp (TEVC) technique using Xenopus laevis oocytes expressing nematode ion channels is a common approach.[15]

Methodology: Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

-

Oocyte Preparation: Oocytes are surgically removed from a female Xenopus laevis frog and defolliculated using collagenase treatment.

-

cRNA Injection: cRNA encoding the nematode ion channel subunit(s) of interest is injected into the oocytes. The oocytes are then incubated for 2-7 days to allow for protein expression.

-

Recording Setup: An oocyte is placed in a recording chamber and continuously perfused with a saline solution (e.g., ND96). The oocyte is impaled with two microelectrodes filled with 3 M KCl, one for voltage sensing and one for current injection.

-

Voltage Clamp: The membrane potential is clamped at a holding potential (e.g., -60 mV).

-

Drug Application: this compound and/or the natural ligand (e.g., glutamate, GABA) are applied to the oocyte via the perfusion system.

-

Data Acquisition and Analysis: The resulting currents are recorded and analyzed to determine parameters such as EC50, IC50, and potentiation.

Motility Assays

Motility assays are phenotypic screens used to assess the overall effect of anthelmintics on nematode viability and neuromuscular function.

Methodology: Larval Migration Inhibition Assay (LMIA)

-

Larval Preparation: Third-stage larvae (L3) of the target nematode (e.g., Haemonchus contortus) are obtained from fecal cultures.

-

Assay Setup: A multi-well plate with sieves (e.g., 20 µm mesh) is used. A known number of L3 larvae are placed in the top chamber of each well containing various concentrations of this compound.

-

Incubation: The plates are incubated for a set period (e.g., 24-48 hours) at a controlled temperature (e.g., 25°C).

-

Migration Assessment: Motile larvae are able to migrate through the sieve into the bottom collection well.

-

Quantification and Analysis: The number of migrated larvae in each well is counted. The percentage of migration inhibition is calculated relative to a drug-free control, and this data is used to generate a dose-response curve and determine the IC50.[16][17]

Methodology: Automated Motility Assay (C. elegans)

-

Worm Synchronization: A synchronized population of L4 stage C. elegans is prepared.

-

Assay Plate Preparation: A multi-well plate is prepared with K saline buffer, bovine serum albumin (BSA) to prevent worms from sticking, and various concentrations of this compound dissolved in DMSO.[7][18]

-

Worm Dispensing: A specific number of worms (e.g., 60) are dispensed into each well.[7]

-

Motility Tracking: The plate is placed in an automated instrument that uses infrared tracking to monitor the movement of the worms over time (e.g., 90 minutes).[7][18]

-

Data Analysis: The instrument's software quantifies motility, and the data is used to generate dose-response curves and calculate the EC50.[7]

Pharyngeal Pumping Assay

The pharynx is a key target of this compound, and its function can be monitored by recording electropharyngeograms (EPGs).

Methodology: Electropharyngeogram (EPG) Recording in C. elegans

-

Worm Preparation: Synchronized young adult C. elegans are used.[19]

-

EPG Setup: A worm is placed on an agar (B569324) pad, and a microelectrode is placed near the pharynx to record the electrical signals associated with pharyngeal muscle contractions.

-

Stimulation: Pharyngeal pumping can be stimulated by the presence of food (e.g., E. coli OP50) or serotonin.[20]

-

Ivermectin Application: this compound is added to the recording medium.

-

Data Acquisition and Analysis: The number of pumps per minute is counted before and after the application of ivermectin to determine the inhibitory effect and calculate the IC50.[19][21]

Logical Relationships and Experimental Design

The following diagram illustrates the logical flow of investigation into the molecular targets of this compound.

Conclusion

This compound remains a cornerstone of anthelmintic therapy due to its high efficacy against a broad range of parasitic nematodes. Its primary mechanism of action through the potentiation and direct activation of glutamate-gated chloride channels is well-established. However, its interactions with other ligand-gated ion channels, such as GABAA receptors and nAChRs, likely contribute to its overall anthelmintic profile. A thorough understanding of these molecular interactions, facilitated by the experimental protocols detailed in this guide, is crucial for managing the growing threat of ivermectin resistance and for the rational design of next-generation anthelmintics. Further research focusing on the precise subunit composition of native nematode receptors and the structural basis of ivermectin binding will be instrumental in these efforts.

References

- 1. Transcriptomics of ivermectin response in Caenorhabditis elegans: Integrating abamectin quantitative trait loci and comparison to the Ivermectin-exposed DA1316 strain | PLOS One [journals.plos.org]

- 2. Ivermectin - Wikipedia [en.wikipedia.org]

- 3. Caenorhabditis elegans Neuromuscular Junction: GABA Receptors and Ivermectin Action - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Allosteric modulation of ligand gated ion channels by ivermectin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. An Ivermectin-Sensitive Glutamate-Gated Chloride Channel from the Parasitic Nematode Haemonchus contortus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Study of the nematode putative GABA type-A receptor subunits: evidence for modulation by ivermectin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Caenorhabditis elegans neuromuscular junction: GABA receptors and ivermectin action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]

- 11. Positive allosteric modulation by ivermectin of human but not murine P2X7 receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Identification of P2X(4) receptor transmembrane residues contributing to channel gating and interaction with ivermectin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Mechanism of ivermectin facilitation of human P2X4 receptor channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Positive allosteric modulation by ivermectin of human but not murine P2X7 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. UBR-1 deficiency leads to ivermectin resistance in C. elegans [elifesciences.org]

- 20. researchgate.net [researchgate.net]

- 21. eprints.soton.ac.uk [eprints.soton.ac.uk]

Off-Target Effects of Ivermectin B1a in Mammalian Cell Lines: An In-depth Technical Guide

Introduction

Ivermectin, a broad-spectrum antiparasitic agent, has been the subject of extensive research for its potential off-target effects in mammalian cells, particularly in the context of cancer therapeutics. A derivative of the avermectin (B7782182) family of macrocyclic lactones, Ivermectin B1a, the major component of Ivermectin, has demonstrated a range of biological activities beyond its established anti-parasitic mechanism of action, which primarily involves targeting glutamate-gated chloride ion channels in invertebrates. In mammalian cells, which largely lack these channels, this compound has been shown to induce cytotoxicity, apoptosis, and autophagy, and to modulate various signaling pathways. This technical guide provides a comprehensive overview of the observed off-target effects of this compound in mammalian cell lines, presenting quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways involved.

Quantitative Data Summary

The cytotoxic and pro-apoptotic effects of this compound have been quantified across various mammalian cancer cell lines. The following tables summarize the key findings from multiple studies.

Table 1: Cytotoxicity of this compound in Mammalian Cancer Cell Lines

| Cell Line | Cancer Type | IC50 Value (µM) | Exposure Time (h) | Assay |

| HCT-116 | Colon Cancer | 30 | 24, 48, 72 | MTT Assay |

| MDA-MB-231 | Breast Cancer | Not specified | Not specified | Not specified |

| MDA-MB-468 | Breast Cancer | Not specified | Not specified | Not specified |

| MCF-7 | Breast Cancer | Not specified | Not specified | Not specified |

| SKOV-3 | Ovarian Cancer | Not specified | Not specified | Not specified |

| DU145 | Prostate Cancer | Most resistant | Not specified | Not specified |

| HeLa | Cervical Cancer | Not specified | 24, 48 | MTT Assay |

| SUP-B15 | Acute Lymphoblastic Leukemia | 5 | Not specified | MTT Assay |

| SH-SY5Y | Neuroblastoma | 2.5 - 15 (dose-dependent cell death) | 24 | Not specified |

| MCF-7/LCC2 | Endocrine-resistant Breast Cancer | 9.35 | 24 | MTT Assay |

| MCF-7/LCC9 | Endocrine-resistant Breast Cancer | 9.06 | 24 | MTT Assay |

Table 2: Pro-Apoptotic and Anti-Migratory Effects of this compound

| Cell Line | Effect | Concentration (µM) | Observation |

| HCT-116 | Apoptosis | 30 | 39.83% apoptotic cells after 24h |

| HCT-116 | Anti-Migration | 30 | 15.61% migration rate after 24h |

| HeLa | Apoptosis | Dose-dependent | Increased number of apoptotic cells |

| HeLa | Anti-Migration | Not specified | Significant inhibition of cell migration |

| SH-SY5Y | Apoptosis | 5 - 15 | 13.3% to 49.8% early apoptotic cells after 24h |

Key Off-Target Mechanisms and Signaling Pathways

This compound exerts its off-target effects through the modulation of several key cellular processes and signaling pathways.

Induction of Apoptosis and Cell Cycle Arrest

Ivermectin has been shown to induce apoptosis in various cancer cell lines, including HeLa, HCT-116, and human urothelial carcinoma cells. The mechanism often involves the mitochondrial pathway, characterized by the collapse of mitochondrial membrane potential, an increased Bax/Bcl-2 ratio, and the release of cytochrome c, leading to the activation of caspases-9 and -3. Furthermore, Ivermectin can induce cell cycle arrest, typically at the G1/S or G0-G1 phase, contributing to its anti-proliferative effects.

Caption: this compound induces apoptosis via the mitochondrial pathway.

Modulation of Autophagy

Ivermectin has been observed to induce autophagy in several cell lines, including H9c2 and RAW264.7 cells. This process can be either a survival mechanism or a pathway to cell death depending on the cellular context and the intensity of the stimulus. Ivermectin-induced autophagy is often associated with the activation of the AMPK/mTOR signaling pathway and the PINK1/Parkin pathway, which is involved in mitophagy (the selective degradation of mitochondria by autophagy).

Caption: this compound induces autophagy and mitophagy.

Wnt/β-catenin Signaling Pathway Inhibition

This compound has been identified as an inhibitor of the Wnt/β-catenin signaling pathway. It achieves this by binding to the telomere length regulation protein 2 homolog (TELO2), a regulator of phosphatidylinositol 3-kinase-related kinases (PIKKs) such as mTOR. This interaction leads to a reduction in TELO2 and PIKK protein levels, subsequent inhibition of mTOR downstream signaling, and ultimately a decrease in β-catenin levels. The inhibition of this pathway is significant as aberrant Wnt/β-catenin signaling is implicated in the development of many cancers.

An In-depth Technical Guide to Ivermectin B1a Analytical Standards and Reference Materials

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ivermectin B1a analytical standards and reference materials, including their characterization, the methodologies for their analysis, and the underlying mechanism of action of Ivermectin. This document is intended to serve as a core resource for professionals engaged in the research, development, and quality control of Ivermectin-related pharmaceutical products.

This compound: An Overview

Ivermectin is a broad-spectrum antiparasitic agent derived from the avermectin (B7782182) family of macrocyclic lactones.[1] It is a mixture of two homologous compounds: at least 80% 22,23-dihydroavermectin B1a (this compound) and no more than 20% 22,23-dihydroavermectin B1b.[2] this compound is the major and more potent component.[3] Analytical standards and reference materials of high purity are crucial for the accurate quantification and quality control of Ivermectin in pharmaceutical formulations and biological matrices.

A number of suppliers provide this compound analytical standards, often with detailed certificates of analysis. These certificates typically include data from techniques such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the identity and purity of the standard.[4]

Quantitative Data for this compound Analysis

The following tables summarize key quantitative data from various validated analytical methods for the determination of this compound.

Table 1: High-Performance Liquid Chromatography (HPLC) Method Parameters

| Parameter | Method 1 | Method 2 | Method 3 |

| Column | Primesep 100 (4.6 x 150 mm, 5 µm)[5] | Waters XBridge C18 (4.6 x 150 mm, 5 µm)[6] | Hypersil Gold C18 (4.6 x 150 mm, 5 µm)[4] |

| Mobile Phase | Acetonitrile (B52724) / Water (60/40) with 0.1% H₂SO₄[5] | Water / Methanol (B129727) / Acetonitrile (15:34:51, v/v/v)[6] | Acetonitrile / Methanol / Water (50:45:5, v/v/v)[4] |

| Flow Rate | 1.0 mL/min[5] | 1.0 mL/min[6] | 1.5 mL/min[4] |

| Detection | UV at 250 nm[5] | UV at 245 nm[6] | Fluorescence (Ex: 365 nm, Em: 475 nm)[4] |

| Column Temperature | Not Specified | 25°C[6] | 25°C[4] |

Table 2: Method Validation Data for this compound Quantification

| Parameter | Method A | Method B | Method C |

| Linearity Range | 50 - 150 µg/mL[6] | 1 - 32 µg/mL[7] | 27.01 - 81.02 µg/mL[8] |

| Correlation Coefficient (r²) | > 0.9999[6] | 0.9798[7] | 0.9999[8] |

| Limit of Detection (LOD) | 0.88 µg/mL[6] | 2.93 µg/mL[7] | 0.07 µg/mL[8] |

| Limit of Quantification (LOQ) | 2.68 µg/mL[6] | 8.79 µg/mL[7] | 0.20 µg/mL[8] |

| Intraday Precision (%RSD) | < 1.0%[6] | 1.6283%[7] | 0.73%[8] |

| Interday Precision (%RSD) | < 1.0%[6] | 1.352%[7] | 0.59%[8] |

| Accuracy (% Recovery) | 98.9 - 100.3%[6] | Not Specified | Not Specified |

Experimental Protocols

Preparation of Standard Solutions for HPLC Analysis

A detailed protocol for the preparation of standard solutions is crucial for accurate quantification. The following is a representative procedure:

-

Stock Solution Preparation: Accurately weigh a suitable amount of this compound analytical standard and dissolve it in the mobile phase to obtain a stock solution with a concentration of 1,000 µg/mL.[6]

-

Working Standard Solution: Dilute the stock solution with the mobile phase to prepare a working standard solution with a final concentration of 100 µg/mL.[6]

-

Calibration Standards: Prepare a series of calibration standards by further diluting the working standard solution with the mobile phase to achieve concentrations within the desired linear range (e.g., 50, 80, 100, 120, and 150 µg/mL).[6]

Sample Preparation for HPLC Analysis

The following is a general procedure for the extraction of Ivermectin from a solid matrix, such as animal feed or soil:

-

Homogenization: Shred the solid sample to obtain a homogeneous powder.[2]

-

Extraction: Transfer a known weight (e.g., 10 g) of the ground sample to a conical flask. Add a specified volume of methanol (e.g., 50 mL) and an internal standard solution.[2]

-

Sonication and Shaking: Place the flask in an ultrasonic water bath for 20 minutes, followed by shaking for one hour.[2]

-

Solid-Phase Extraction (SPE) Cleanup: Use silica (B1680970) and C18 SPE columns to remove interfering substances from the extract.[2]

-

Final Preparation: The cleaned extract is then ready for injection into the HPLC system.

HPLC Method for this compound Analysis

The following is a representative isocratic HPLC method:

-

HPLC System: An Agilent 1260 Infinity II series HPLC system or equivalent, equipped with a pump, autosampler, and UV detector.[6]

-

Column: Waters XBridge C18 column (4.6 x 150 mm, 5 µm particle size).[6]

-

Mobile Phase: A mixture of water, methanol, and acetonitrile in a ratio of 15:34:51 (v/v/v).[6]

-

Flow Rate: 1.0 mL/min.[6]

-

Column Temperature: 25°C.[6]

-

Detection: UV detection at a wavelength of 245 nm.[6]

-

Injection Volume: 100 µL.[2]

Visualizations: Signaling Pathways and Experimental Workflows

Ivermectin's Mechanism of Action: Targeting Glutamate-Gated Chloride Channels

Ivermectin's primary mechanism of action involves the modulation of glutamate-gated chloride channels (GluClRs) in the nerve and muscle cells of invertebrates.[9] This action leads to the paralysis and death of the parasite.

Caption: Ivermectin's mechanism of action on glutamate-gated chloride channels in invertebrates.

Experimental Workflow for HPLC Analysis of this compound

The following diagram illustrates a typical workflow for the quantitative analysis of this compound using HPLC.

Caption: A typical experimental workflow for the HPLC analysis of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. A New Method for Ivermectin Detection and Quantification through HPLC in Organic Matter (Feed, Soil, and Water) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tm.mahidol.ac.th [tm.mahidol.ac.th]

- 4. HPLC Method For Analysis of Ivermectin on Primesep 100 column | SIELC Technologies [sielc.com]

- 5. A HPLC-UV method for quantification of ivermectin in solution from veterinary drug products [kojvs.org]

- 6. Method development and validation for ivermectin quantification. [wisdomlib.org]

- 7. researchgate.net [researchgate.net]

- 8. Frontiers | Molecular mechanisms of Cys-loop ion channel receptor modulation by ivermectin [frontiersin.org]

- 9. Ivermectin - Wikipedia [en.wikipedia.org]

A Technical Guide to the Physicochemical Properties of Ivermectin B1a

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth overview of the core physicochemical properties of Ivermectin B1a, the principal component of the broad-spectrum antiparasitic agent, Ivermectin. The data and protocols presented herein are intended to serve as a foundational resource for research, development, and formulation activities.

Core Physicochemical Data

This compound is a macrocyclic lactone derived from the fermentation of Streptomyces avermitilis.[1][2] It is the major component of Ivermectin, typically comprising 80% or more of the mixture.[3][4][5] Its chemical and physical properties are critical for understanding its bioavailability, formulation requirements, and mechanism of action.

The key quantitative properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₄₈H₇₄O₁₄ | [1][3][4][6] |

| Molecular Weight | 875.1 g/mol | [1][3][4][7] |

| Appearance | White to light yellow solid/powder | [2][5] |

| Melting Point | 149-157 °C | [1][6][8][9] |

| Water Solubility | Poorly soluble (~4 µg/mL) | [2][9][10] |

| Organic Solubility | Soluble in DMSO (100 mg/mL), DMF (~3 mg/mL), ethanol (B145695) (~1 mg/mL), methanol, chloroform, acetone, and ethyl acetate. | [3][5][8][10][11] |

| pKa (Computed) | 12.42 ± 0.70 | [6] |

| LogP (Octanol/Water) | 3.2 - 5.06 | [6][9][12] |

Mechanism of Action: Signaling Pathway

The primary antiparasitic effect of this compound is exerted through its interaction with invertebrate-specific glutamate-gated chloride channels (GluCls) found in nerve and muscle cells.[3][4][10] This action leads to the paralysis and eventual death of the parasite.

The signaling pathway is visualized below.

This binding action causes an irreversible opening of the GluCl channels, leading to a significant influx of chloride ions.[4] The resulting hyperpolarization of the nerve or muscle cell membrane effectively blocks the transmission of neuronal signals, causing paralysis.[4][13]

Experimental Protocols

Accurate determination of physicochemical properties is essential for drug development. The diagram below illustrates a general workflow for characterizing a compound like this compound.

References

- 1. This compound | C48H74O14 | CID 6321424 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Ivermectin | 70288-86-7 [chemicalbook.com]

- 3. usbio.net [usbio.net]

- 4. caymanchem.com [caymanchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. echemi.com [echemi.com]

- 7. GSRS [precision.fda.gov]

- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 9. researchgate.net [researchgate.net]

- 10. bioaustralis.com [bioaustralis.com]

- 11. cdn.caymanchem.com [cdn.caymanchem.com]

- 12. This compound | SIELC Technologies [sielc.com]

- 13. benchchem.com [benchchem.com]

An In-depth Technical Guide to Ivermectin B1a Pharmacokinetics and Metabolism in Animal Models

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics and metabolism of ivermectin B1a, the major component of the broad-spectrum antiparasitic agent ivermectin, in various animal models. This document synthesizes key data on the absorption, distribution, metabolism, and excretion (ADME) of this compound, offering valuable insights for researchers and professionals involved in drug development and veterinary medicine.

Introduction to this compound

Ivermectin is a semi-synthetic derivative of the avermectin (B7782182) family of 16-membered macrocyclic lactones produced by the bacterium Streptomyces avermitilis. It consists of a mixture of at least 80% 22,23-dihydroavermectin B1a (this compound) and no more than 20% 22,23-dihydroavermectin B1b. The antiparasitic activity of ivermectin is primarily attributed to its potentiation of glutamate-gated chloride ion channels in the nerve and muscle cells of invertebrates, leading to paralysis and death of the parasite. Its broad spectrum of activity and high margin of safety have made it a cornerstone of parasite control in veterinary and human medicine. Understanding its pharmacokinetic and metabolic profile is crucial for optimizing dosing regimens, ensuring efficacy, and minimizing potential residues in food-producing animals.

Pharmacokinetics of this compound in Animal Models

The pharmacokinetics of ivermectin are characterized by slow absorption, extensive distribution, limited metabolism, and slow excretion.[1] These parameters can be significantly influenced by the animal species, route of administration, and formulation.[1]

Quantitative Pharmacokinetic Parameters

The following tables summarize key pharmacokinetic parameters of this compound in various animal models. It is important to note that direct comparisons should be made with caution due to variations in experimental conditions such as dose, route of administration, and analytical methodology.

Table 1: Pharmacokinetic Parameters of this compound in Cattle

| Route of Administration | Dose (mg/kg) | Cmax (ng/mL) | Tmax (days) | AUC (ng·day/mL) | Half-life (t½) (days) | Reference |

| Intravenous | 0.2 | - | - | 254 | 2.7 | [2] |

| Subcutaneous | 0.2 | 40.5 - 46.4 | 2 | - | - | [3] |

| Pour-on | 0.5 | 12.2 ± 6.0 | 3.4 ± 0.8 | 115.5 ± 43.0 | 8.4 ± 1.5 (MRT) | [4][5] |

Table 2: Pharmacokinetic Parameters of this compound in Sheep

| Route of Administration | Dose (mg/kg) | Cmax (ng/mL) | Tmax (days) | AUC (ng·day/mL) | Half-life (t½) (days) | Reference |

| Intravenous | 0.2 | - | - | - | 7.4 | [6] |

| Subcutaneous | 0.2 | 11.88 ± 6.96 | 1.70 ± 0.65 | 63.99 ± 28.34 | 2.85 ± 1.97 | [7] |

| Subcutaneous | 0.2 | 19.1 | 1.12 | 165.4 | 4.95 | |

| Intraruminal | 0.2 | 17.6 | 0.98 | - | - | [6] |

Table 3: Pharmacokinetic Parameters of this compound in Swine

| Route of Administration | Dose (mg/kg) | Cmax (ng/mL) | Tmax (days) | AUC (ng·day/mL) | Half-life (t½) (days) | Reference |

| Subcutaneous | 0.3 | 33 - 39 | - | - | 3.47 - 3.80 | [3] |

| Subcutaneous | 0.3 | 10.14 ± 0.36 | 2.39 ± 1.08 | 72.04 ± 3.92 | 6.11 ± 0.93 | |

| Oral (premix) | 0.3 | 39.81 ± 5.83 | 0.40 ± 0.04 | 47.07 ± 10.23 | - | |

| Oral (microspheres) | 0.3 | 37.75 ± 3.45 | 0.40 ± 0.04 | 66.97 ± 14.31 | 2.50 ± 0.84 |

Table 4: Pharmacokinetic Parameters of this compound in Other Animal Models